Quetiapine sulfoxide dihydrochloride

Therapeutic Drug Monitoring Pharmacokinetics Metabolite Quantification

Quetiapine sulfoxide dihydrochloride (EP Impurity S) is the mandated reference standard for quetiapine ANDA/DMF regulatory submissions under European Pharmacopoeia guidelines. Unlike pharmacologically active norquetiapine, this inactive sulfoxide is the primary CYP3A4-mediated clearance marker (>70% parent AUC). It is indispensable for ICH Q1A(R2) forced degradation studies where quetiapine sulfone standards fail due to analytical instability. Procure for LC-MS/MS method validation across the clinically relevant 100–15,000 µg/L linear range to ensure FDA-compliant TDM assay accuracy.

Molecular Formula C21H27Cl2N3O3S
Molecular Weight 472.4 g/mol
CAS No. 329218-11-3
Cat. No. B3028793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuetiapine sulfoxide dihydrochloride
CAS329218-11-3
Molecular FormulaC21H27Cl2N3O3S
Molecular Weight472.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42.Cl.Cl
InChIInChI=1S/C21H25N3O3S.2ClH/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21;;/h1-8,25H,9-16H2;2*1H
InChIKeyMPRQQJUQOLNAFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quetiapine sulfoxide dihydrochloride (CAS 329218-11-3): Major Hepatic Metabolite and EP‑Designated Impurity Standard for Quetiapine Analytical Applications


Quetiapine sulfoxide dihydrochloride (CAS 329218-11-3, also referred to as Quetiapine S‑oxide dihydrochloride) is a dibenzothiazepine derivative and a principal metabolite of the atypical antipsychotic agent quetiapine, formed via CYP3A4‑catalyzed sulfoxidation [REFS‑1]. Pharmacologically, this metabolite is considered inactive with respect to the primary dopaminergic and serotonergic receptor targets that mediate the therapeutic and side‑effect profiles of quetiapine and its active metabolite norquetiapine [REFS‑2]. In pharmaceutical development and quality control, the compound is codified as Quetiapine EP Impurity S (as the dihydrochloride salt) and serves as a reference standard for analytical method validation, forced degradation studies, and regulatory submission (ANDA/DMF) compliance under European Pharmacopoeia guidelines [REFS‑3].

Why Quetiapine sulfoxide dihydrochloride Cannot Be Substituted with Parent Quetiapine, Norquetiapine, or Other Hydroxylated Metabolites in Research and Quality Control


Quetiapine sulfoxide dihydrochloride occupies a distinct analytical and metabolic niche that cannot be functionally fulfilled by quetiapine, norquetiapine, or 7‑hydroxyquetiapine. While norquetiapine and quetiapine possess pharmacologically relevant receptor affinities (e.g., 5‑HT₂A Ki values of 2.9 nM and 38 nM, respectively), the sulfoxide metabolite is a specific marker of the primary oxidative metabolic pathway and is pharmacologically inactive [REFS‑1]. In pharmacokinetic studies, plasma concentrations of quetiapine sulfoxide are substantially higher than those of other metabolites, with reported median values exceeding 3,000 µg/L versus <130 µg/L for N‑desalkylquetiapine and ≤12 µg/L for O‑desalkylquetiapine [REFS‑2]. For pharmaceutical quality control, the sulfoxide is a designated impurity (EP Impurity S) required for forced degradation studies and analytical method validation; substitution with structurally dissimilar impurities or the parent drug would invalidate regulatory compliance for ANDA filings [REFS‑3]. These quantitative disparities underscore that interchangeable use of in‑class compounds would yield erroneous pharmacokinetic inferences and non‑compliant analytical results.

Quantitative Differentiation of Quetiapine sulfoxide dihydrochloride: Comparative Evidence for Scientific Selection


Plasma Concentration Abundance: Quetiapine Sulfoxide Achieves ~27‑Fold Higher Steady‑State Levels than N‑Desalkylquetiapine in Therapeutic Monitoring

In a cohort of 47 patients receiving quetiapine therapy (200–950 mg/day), the median plasma concentration of quetiapine sulfoxide was 3,379 µg/L, substantially exceeding the median concentrations of N‑desalkylquetiapine (127 µg/L), O‑desalkylquetiapine (12 µg/L), and 7‑hydroxyquetiapine (3 µg/L) [REFS‑1]. The maximum observed quetiapine sulfoxide concentration reached 21,704 µg/L, demonstrating that this metabolite is the predominant circulating species among quetiapine derivatives. This quantitative dominance contrasts with the active metabolite norquetiapine, which exhibits approximately 46–56% of the parent drug's AUC at steady‑state [REFS‑2].

Therapeutic Drug Monitoring Pharmacokinetics Metabolite Quantification

Primary Metabolic Pathway Dominance: Quetiapine Sulfoxide Represents the Major Route of Hepatic Clearance, Unlike Minor 7‑Hydroxylated Metabolites

In an in vivo study of 19 patients receiving therapeutic quetiapine doses, the sulfoxide metabolite (QTP‑SF) was identified as the predominant product of CYP3A4‑mediated metabolism, with sulfoxidation confirmed as the major metabolic pathway [REFS‑1]. Pharmacokinetic analysis demonstrated that quetiapine sulfoxide achieved a Cmax(SS) of 451 ± 216 µg/L and an AUC(0‑12)(SS) of 2,512 ± 854 µg·h/L, representing approximately 71% of the parent drug's AUC(0‑12)(SS) [REFS‑2]. In contrast, 7‑hydroxy‑quetiapine (QTP‑H) exhibited substantially lower exposure, with a Cmax(SS) of 58 ± 22 µg/L and an AUC(0‑12)(SS) of only 335 ± 104 µg·h/L, corresponding to approximately 9% of the parent AUC [REFS‑2]. This differential magnitude underscores that sulfoxidation, rather than hydroxylation, is the predominant clearance mechanism for quetiapine in humans.

Drug Metabolism CYP3A4 Phenotyping Pharmacokinetic Modeling

Analytical Instability of Quetiapine Sulfone: Quantitative Evidence that Sulfoxide is the Stable Degradation Product Requiring Reference Standard Use

During LC‑MS/MS method validation, quetiapine sulfone was found to be unstable and to undergo degradation to quetiapine sulfoxide [REFS‑1]. This chemical instability of the sulfone derivative necessitates the use of the sulfoxide reference standard for accurate quantification in stability‑indicating analytical methods. In the validated assay, quetiapine sulfoxide demonstrated linearity across a high‑concentration calibration range (100–15,000 µg/L), whereas the sulfone could not be reliably quantified due to its on‑column or sample‑preparation degradation [REFS‑1]. The forced conversion of sulfone to sulfoxide artificially elevates measured sulfoxide concentrations unless properly controlled, underscoring the analytical distinction between these two oxidized metabolites.

Analytical Method Validation Stability‑Indicating Assays Forced Degradation Studies

Regulatory Identity: Quetiapine sulfoxide dihydrochloride is Codified as EP Impurity S with Specific Analytical Acceptance Criteria, Unlike Non‑Pharmacopeial Metabolites

Quetiapine sulfoxide dihydrochloride is formally designated as Quetiapine EP Impurity S (2HCl Salt) under European Pharmacopoeia (EP) nomenclature [REFS‑1]. This official designation establishes the compound as a required reference standard for analytical method development, method validation (AMV), and quality control applications supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for quetiapine drug products [REFS‑1]. In contrast, other quetiapine metabolites such as 7‑hydroxyquetiapine and O‑desalkylquetiapine are not codified as specified EP impurities and are therefore not mandatory for regulatory analytical testing. The EP impurity specification provides a quantitative framework for establishing acceptance criteria for the sulfoxide impurity in finished drug products.

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Pharmacological Inactivity vs. Active Metabolites: Quetiapine Sulfoxide Lacks Receptor Affinity Demonstrated by Norquetiapine, Eliminating Confounding Variables in Receptor Studies

According to the FDA‑approved prescribing information, both quetiapine sulfoxide and the parent acid metabolite are considered pharmacologically inactive [REFS‑1]. In direct contrast, norquetiapine (N‑desalkylquetiapine) exhibits high‑affinity binding at multiple clinically relevant receptors, including 5‑HT₂A (Ki = 2.9 nM), 5‑HT₁A (Ki = 191 nM), norepinephrine transporter (Ki = 34.8 nM), and muscarinic M₁ (Ki = 38.3 nM) [REFS‑1]. The sulfoxide metabolite lacks appreciable affinity for these targets, which distinguishes it functionally from norquetiapine and the parent drug quetiapine (5‑HT₂A Ki = 38 nM; D₂ Ki = 626 nM) [REFS‑1].

Receptor Pharmacology Neuropharmacology Off‑Target Profiling

Elimination Half‑Life Parity with Parent Drug: Quetiapine Sulfoxide Exhibits Similar t₁/₂ to Quetiapine, Unlike the Prolonged Half‑Life of Norquetiapine

Multiple‑dose pharmacokinetic studies demonstrate that the elimination half‑life (t₁/₂) of quetiapine sulfoxide closely parallels that of the parent drug. In a study of 21 patients receiving quetiapine 200 mg twice daily, the mean t₁/₂ was 7 ± 3 hours for both quetiapine and quetiapine sulfoxide [REFS‑1]. In contrast, the active metabolite norquetiapine displays a substantially longer half‑life, with reported values of approximately 9.4 ± 2.7 hours in the same study [REFS‑1] and approximately 12 hours in the FDA prescribing information [REFS‑2]. This kinetic similarity between sulfoxide and parent drug, coupled with the prolonged t₁/₂ of norquetiapine, indicates that the sulfoxide does not accumulate disproportionately relative to quetiapine and mirrors the parent drug's elimination profile.

Pharmacokinetics Drug Clearance Steady‑State Kinetics

Primary Application Scenarios for Quetiapine sulfoxide dihydrochloride Derived from Quantitative Differentiation Evidence


LC‑MS/MS Therapeutic Drug Monitoring (TDM) Method Calibration for Quetiapine Metabolite Profiling

Given the markedly elevated plasma concentrations of quetiapine sulfoxide (median 3,379 µg/L, ranging up to 21,704 µg/L) relative to other metabolites, accurate TDM methods require a dedicated sulfoxide reference standard for calibration across a high‑concentration linear range (100–15,000 µg/L) [REFS‑1]. Laboratories developing LC‑MS/MS assays for quetiapine and metabolite quantification should procure this standard to ensure method accuracy and compliance with FDA validation guidelines.

Forced Degradation and Stability‑Indicating Method Development for Quetiapine Drug Products

As quetiapine sulfone is analytically unstable and degrades to the sulfoxide, the sulfoxide standard is essential for establishing accurate degradation product profiles in forced degradation studies [REFS‑1]. Its use enables laboratories to quantify sulfoxide formation as a specific marker of oxidative degradation, fulfilling ICH Q1A(R2) stability testing requirements for ANDA submissions.

CYP3A4 Phenotyping and Drug‑Drug Interaction (DDI) Studies Requiring Metabolic Pathway Probes

Quetiapine sulfoxidation is the primary CYP3A4‑mediated clearance pathway, as evidenced by the sulfoxide metabolite representing 71% of parent drug AUC(0‑12) [REFS‑1]. Procurement of the sulfoxide standard enables accurate measurement of CYP3A4 metabolic activity in DDI studies (e.g., co‑administration with CYP3A4 inhibitors such as erythromycin or ketoconazole), providing a quantitative biomarker of enzyme modulation [REFS‑2].

Pharmaceutical Quality Control for ANDA/DMF Regulatory Filings (EP Impurity S Compliance)

Quetiapine sulfoxide dihydrochloride is codified as EP Impurity S and is a required reference standard for analytical method validation, quality control release testing, and stability studies supporting quetiapine ANDA and DMF submissions [REFS‑1]. Pharmaceutical manufacturers and contract research organizations must procure this pharmacopeial impurity standard to satisfy European regulatory expectations for impurity profiling and method qualification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quetiapine sulfoxide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.